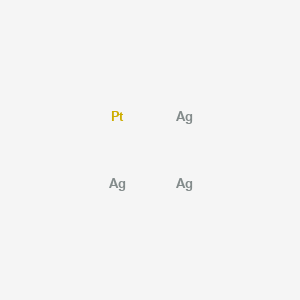
Platinum;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum;silver is a compound that combines the unique properties of both platinum and silver. Platinum is a dense, malleable, ductile, highly unreactive, precious, silverish-white transition metal . Silver, on the other hand, is a soft, white, lustrous transition metal known for its highest electrical conductivity, thermal conductivity, and reflectivity of any metal . The combination of these two metals results in a compound with remarkable properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of platinum;silver compounds typically involves the use of platinum and silver salts. One common method is the co-precipitation technique, where solutions of platinum and silver salts are mixed under controlled conditions to form a precipitate. This precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as chemical vapor deposition (CVD) and electrodeposition. These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum;silver compounds can undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form oxides of platinum and silver.
Reduction: Reduction reactions can convert platinum and silver oxides back to their metallic forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include platinum and silver oxides, reduced metallic forms of platinum and silver, and substituted this compound compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Platinum;silver compounds have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of platinum;silver compounds involves their interaction with molecular targets such as DNA, proteins, and enzymes. In the case of anticancer drugs, this compound compounds form adducts with DNA, preventing its replication and transcription, leading to apoptosis of cancer cells . The compounds can also interact with proteins and enzymes, inhibiting their activity and affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to platinum;silver include:
Platinum;gold: Combines the properties of platinum and gold, used in high-precision applications.
Platinum;palladium: Known for its catalytic properties, used in automotive and chemical industries.
Silver;gold: Utilized in electronics and jewelry for its excellent conductivity and aesthetic appeal.
Uniqueness
This compound stands out due to its unique combination of high reactivity, stability, and antimicrobial properties. Unlike other similar compounds, this compound offers a balance of electrical conductivity and catalytic activity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
137456-60-1 |
|---|---|
Molekularformel |
Ag3Pt |
Molekulargewicht |
518.69 g/mol |
IUPAC-Name |
platinum;silver |
InChI |
InChI=1S/3Ag.Pt |
InChI-Schlüssel |
GNLCAVBZUNZENF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ag].[Ag].[Ag].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


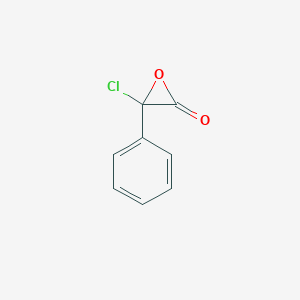
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
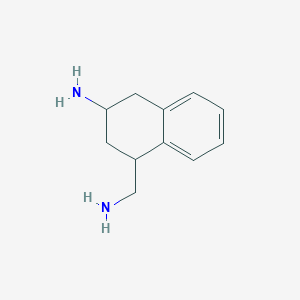
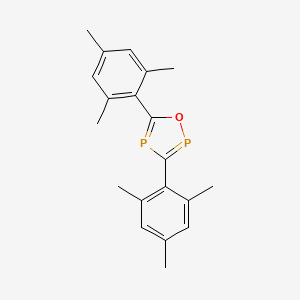
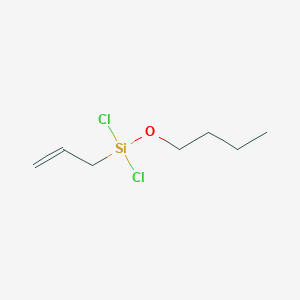
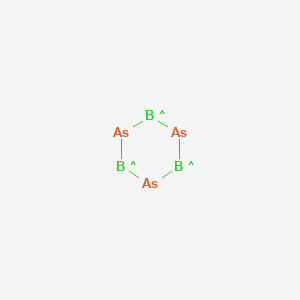
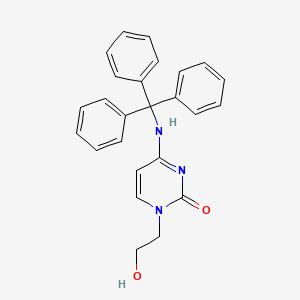
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
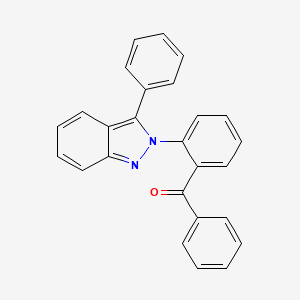
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
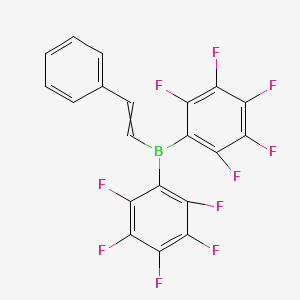
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
